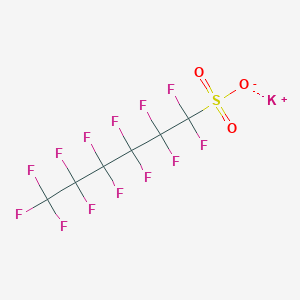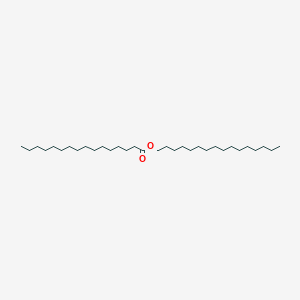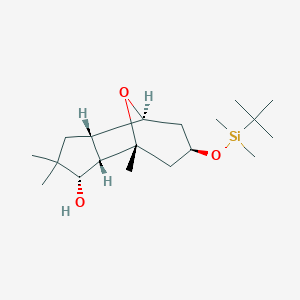
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol, also known as TBTUO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBTUO is a bicyclic compound that possesses a unique structure, making it an interesting subject of study.
作用机制
The mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
生化和生理效应
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol can inhibit the growth of cancer cells and reduce inflammation. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been shown to have antibacterial and antifungal properties. In vivo studies have shown that 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol can reduce inflammation and improve the symptoms of arthritis in animal models.
实验室实验的优点和局限性
One of the main advantages of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is its unique structure, which makes it an interesting subject of study. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. One of the most promising areas of research is the development of new drugs based on the structure of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been studied for its potential use in the development of new materials, such as polymers and nanoparticles. Further studies are needed to fully understand the mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol and its potential applications in various fields.
Conclusion:
In conclusion, 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been studied extensively for its potential use in the development of new drugs and materials. The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been optimized to yield high purity and high yields of the compound. Further studies are needed to fully understand the mechanism of action of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol and its potential applications in various fields.
合成方法
The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol involves several steps, starting with the reaction of 1,4-cyclohexadiene with tert-butyl acrylate to form a bicyclic intermediate. This intermediate is then treated with trimethylsilyl chloride to yield the corresponding silyl ether. The final step involves the use of oxalyl chloride and dimethylformamide to remove the silyl protecting group, resulting in the formation of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol. The synthesis of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been optimized to yield high purity and high yields of the compound.
科学研究应用
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been studied extensively due to its potential applications in various fields. One of the most promising applications of 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol is in the development of new drugs. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potential candidate for the development of new drugs. 1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol has also been studied for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
属性
CAS 编号 |
134176-24-2 |
|---|---|
产品名称 |
1,4,4-Trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol |
分子式 |
C19H36O3Si |
分子量 |
340.6 g/mol |
IUPAC 名称 |
(1R,2S,3S,6S,7S,9R)-9-[tert-butyl(dimethyl)silyl]oxy-1,4,4-trimethyl-11-oxatricyclo[5.3.1.02,6]undecan-3-ol |
InChI |
InChI=1S/C19H36O3Si/c1-17(2,3)23(7,8)22-12-9-14-13-11-18(4,5)16(20)15(13)19(6,10-12)21-14/h12-16,20H,9-11H2,1-8H3/t12-,13-,14+,15+,16+,19-/m1/s1 |
InChI 键 |
SSHVELVJONMEKY-UHFFFAOYSA-N |
手性 SMILES |
C[C@]12C[C@@H](C[C@H](O1)[C@@H]3[C@H]2[C@@H](C(C3)(C)C)O)O[Si](C)(C)C(C)(C)C |
SMILES |
CC1(CC2C3CC(CC(C2C1O)(O3)C)O[Si](C)(C)C(C)(C)C)C |
规范 SMILES |
CC1(CC2C3CC(CC(C2C1O)(O3)C)O[Si](C)(C)C(C)(C)C)C |
同义词 |
1,4,4-trimethyl-9-(tert-butyldimethylsilyloxy)-11-oxatricyclo(5.3.1.0(2,6))-undecan-3-ol 1,4,4-TSOU |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



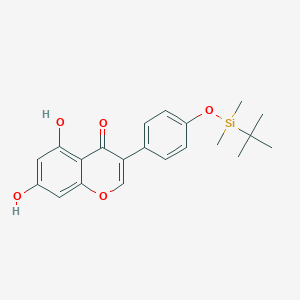
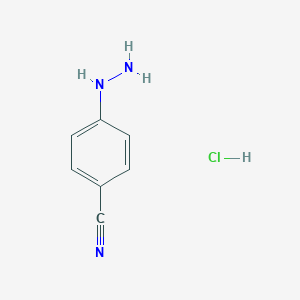
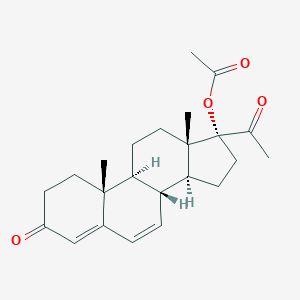
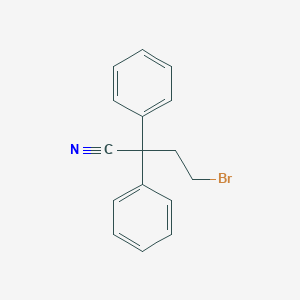
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
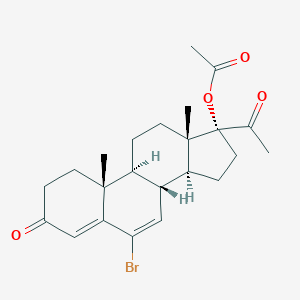
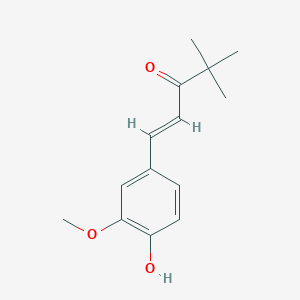
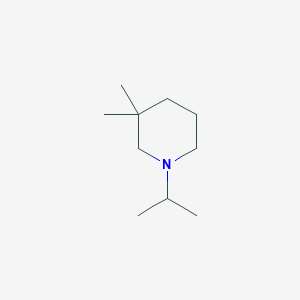
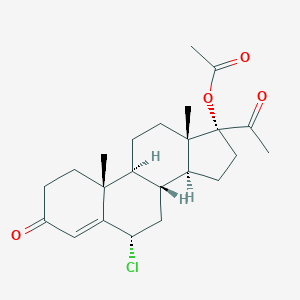
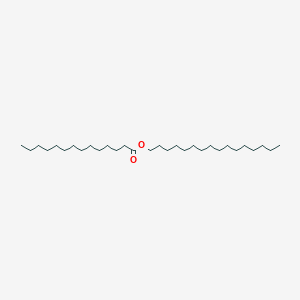
![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
